(4,6-Dimethyl-1H-indol-2-yl)methanol
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Overview
Description
(4,6-Dimethyl-1H-indol-2-yl)methanol is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound features a methanol group attached to the indole ring, which is substituted with two methyl groups at positions 4 and 6. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,6-Dimethyl-1H-indol-2-yl)methanol can be achieved through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . For this specific compound, the starting materials would include 4,6-dimethylphenylhydrazine and formaldehyde. The reaction typically requires a strong acid catalyst like hydrochloric acid or methanesulfonic acid and is carried out under reflux conditions.
Industrial Production Methods
Industrial production of indole derivatives often involves multi-step processes that ensure high yield and purity. The synthesis may start with the preparation of intermediate compounds, followed by cyclization and functional group modifications. Advanced techniques like continuous flow synthesis and green chemistry principles are increasingly being adopted to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
(4,6-Dimethyl-1H-indol-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding indole derivative with a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic reagents such as halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic conditions.
Major Products Formed
Oxidation: 4,6-Dimethyl-1H-indole-2-carboxylic acid.
Reduction: 4,6-Dimethyl-1H-indol-2-ylmethanol.
Substitution: 3-bromo-4,6-dimethyl-1H-indol-2-ylmethanol.
Scientific Research Applications
(4,6-Dimethyl-1H-indol-2-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Biology: Studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents targeting various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of (4,6-Dimethyl-1H-indol-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation
Uniqueness
(4,6-Dimethyl-1H-indol-2-yl)methanol is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. The presence of the methanol group enhances its reactivity and potential for further functionalization, making it a valuable compound in synthetic and medicinal chemistry .
Biological Activity
(4,6-Dimethyl-1H-indol-2-yl)methanol is a compound belonging to the indole family, which is recognized for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its antimicrobial, anticancer, and antioxidant properties. The information is synthesized from various research studies and articles to present a detailed analysis.
The molecular formula of this compound is C10H12N2 with a molecular weight of 160.22 g/mol. Its structure features a dimethyl substitution on the indole ring, which plays a crucial role in its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study found that compounds with similar indole structures demonstrated potent activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
Microbial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 0.5 μg/mL |
S. aureus | 0.8 μg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies showed that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways .
Cancer Cell Line | IC50 (µM) |
---|---|
MCF-7 | 10 |
HeLa | 15 |
Antioxidant Properties
Antioxidant activity is another significant aspect of this compound. Studies have shown that it can scavenge free radicals effectively, thereby reducing oxidative stress in cells. This property is particularly relevant in preventing cellular damage associated with various diseases .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation and survival.
- Induction of Apoptosis : It activates apoptotic pathways leading to programmed cell death in cancer cells.
- Antioxidant Mechanism : By scavenging reactive oxygen species (ROS), it protects cells from oxidative damage.
Case Studies
Several studies have focused on the synthesis and evaluation of derivatives of this compound:
- Synthesis and Evaluation : A study synthesized various derivatives and evaluated their biological activities. The most potent derivative exhibited an IC50 value lower than that of standard chemotherapeutic agents .
- Structure-Activity Relationship (SAR) : Research highlighted the importance of the dimethyl substitution pattern on the indole ring, which significantly enhances the compound's efficacy against specific targets .
Properties
IUPAC Name |
(4,6-dimethyl-1H-indol-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-7-3-8(2)10-5-9(6-13)12-11(10)4-7/h3-5,12-13H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMEMIXNDRNYOJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(NC2=C1)CO)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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